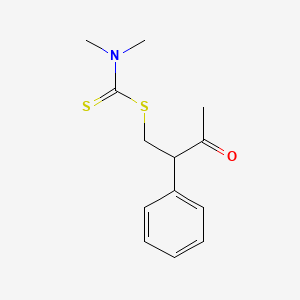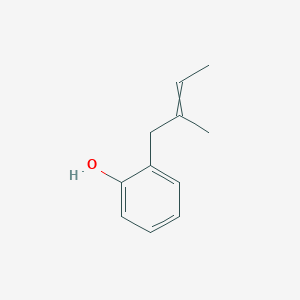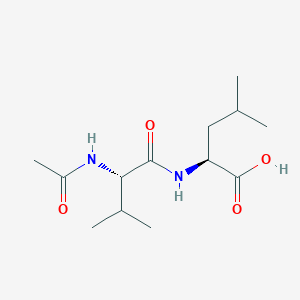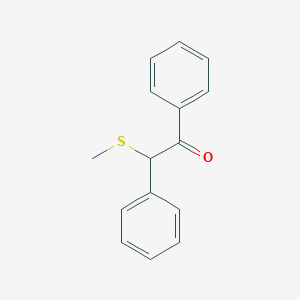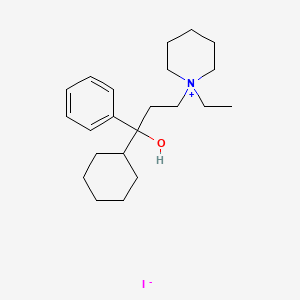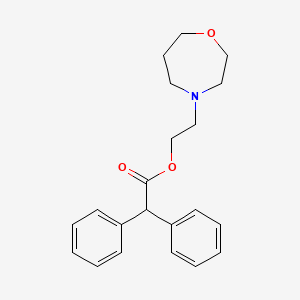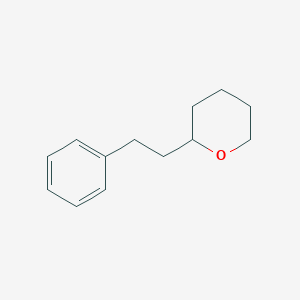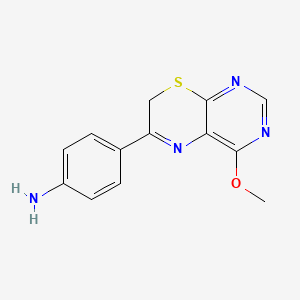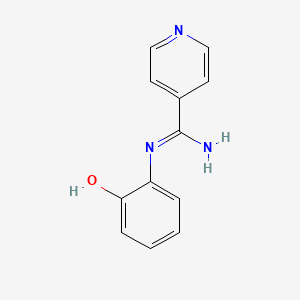
N-(o-Hydroxyphenyl)isonicotinamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(o-Hydroxyphenyl)isonicotinamidine: is a chemical compound with the molecular formula C12H11N3O It is known for its unique structure, which includes a hydroxyphenyl group and an isonicotinamidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(o-Hydroxyphenyl)isonicotinamidine typically involves the reaction of isonicotinic acid hydrazide with o-hydroxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(o-Hydroxyphenyl)isonicotinamidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into various amine derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(o-Hydroxyphenyl)isonicotinamidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(o-Hydroxyphenyl)isonicotinamidine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various therapeutic effects. The compound’s hydroxyphenyl group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(p-Hydroxyphenyl)isonicotinamidine
- N-(m-Hydroxyphenyl)isonicotinamidine
- N-(o-Hydroxyphenyl)nicotinamidine
Uniqueness
N-(o-Hydroxyphenyl)isonicotinamidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its hydroxy group at the ortho position enhances its reactivity and binding interactions compared to its para and meta counterparts.
Propriétés
Numéro CAS |
23564-33-2 |
|---|---|
Formule moléculaire |
C12H11N3O |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
N'-(2-hydroxyphenyl)pyridine-4-carboximidamide |
InChI |
InChI=1S/C12H11N3O/c13-12(9-5-7-14-8-6-9)15-10-3-1-2-4-11(10)16/h1-8,16H,(H2,13,15) |
Clé InChI |
MGSWEZBRDLVJDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=C(C2=CC=NC=C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione](/img/structure/B14697568.png)
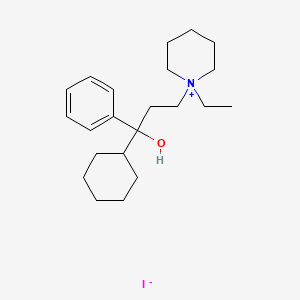
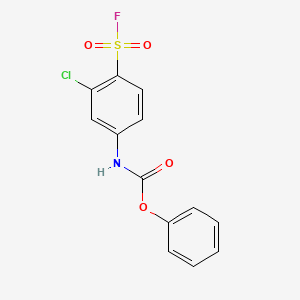
![5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14697592.png)
